Wakayin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H14N4O |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-5,9,14-triazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,8(15),10-pentaen-7-one |
InChI |
InChI=1S/C20H14N4O/c25-20-18-15-10(7-23-18)5-6-21-17(15)16-13(9-24-19(16)20)12-8-22-14-4-2-1-3-11(12)14/h1-4,7-9,22-24H,5-6H2 |
InChI Key |
XUKANBLDSRNPMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C3=C(C(=O)C4=C2C(=CN4)C5=CNC6=CC=CC=C65)NC=C31 |
Synonyms |
wakayin |
Origin of Product |
United States |
Structural Elucidation and Analogues of Wakayin
Core Structural Features of Wakayin: The Bispyrroloiminoquinone Ring System
This compound is characterized by a tetracyclic fused bispyrroloiminoquinone ring system nih.gov. Specifically, it possesses a pyrrolo[4,3,2-de]pyrrolo[2,3-h]quinoline skeleton vliz.beresearchgate.net. This core structure is central to its classification and contributes to its observed biological activities nih.gov.
Characterization of Naturally Occurring this compound Analogues (e.g., 16-hydroxy-17-oxindole this compound)
While this compound itself was initially isolated from the ascidian Clavelina sp. vliz.besci-hub.se, representing a rare occurrence of pyrroloiminoquinone alkaloids outside the phylum Porifera sci-hub.se, naturally occurring analogues have also been discovered. A notable example is 16-hydroxy-17-oxindole this compound, isolated from a Thai collection of the same ascidian genus sci-hub.secancer.gov.
The structural elucidation of 16-hydroxy-17-oxindole this compound was achieved through comprehensive spectroscopic techniques, including 1D and 2D NMR and mass spectrometry sci-hub.seresearchgate.net. Its molecular formula was established as C20H15N4O3 based on HRESIMS and 13C NMR data sci-hub.se. The NMR data confirmed the presence of a bispyrroloiminoquinone core similar to this compound, with a substituent at C-14 sci-hub.se. The presence of a hydroxyl group at C-16 was supported by a downfield 13C NMR shift at 76.0 ppm, the loss of water in the MS/MS spectrum, and correlations observed in NMR experiments sci-hub.se. A carbonyl group at C-17 was placed based on a weak correlation from H-13 to a carbon resonance at δC 180.6 sci-hub.se. The C-16 stereocenter in 16-hydroxy-17-oxindole this compound was concluded to be racemic as no specific rotation or electronic circular dichroism spectrum was observed sci-hub.se.
Research indicates that the additional oxidation at C-16 and C-17 in 16-hydroxy-17-oxindole this compound does not significantly alter its cytotoxic activity compared to this compound sci-hub.se.
Related Pyrroloiminoquinone Alkaloids and Their Structural Similarities
This compound belongs to a broader family of marine alkaloids characterized by a pyrroloiminoquinone core nih.govnih.gov. Several related classes share structural similarities, primarily based on variations of the pyrroloiminoquinone scaffold.
Tsitsikammamines
Tsitsikammamines, such as tsitsikammamine A and B, are bispyrroloiminoquinone alkaloids that share a unique pyrrolo[4,3,2-de]pyrrolo[2,3-h]quinoline skeleton with this compound vliz.beresearchgate.net. They were first isolated from the South African sponge Tsitsikamma favus vliz.becore.ac.uk. The structural similarity between tsitsikammamines and this compound has led to investigations into analogous biological activities, such as topoisomerase inhibition and DNA intercalation nih.govcore.ac.ukresearchgate.net.
Discorhabdins
Discorhabdins are a class of pyrroloiminoquinone alkaloids predominantly isolated from marine sponges, particularly those of the genus Latrunculia nih.govresearchgate.netmdpi.com. They are characterized by a tricyclic pyrroloiminoquinone core fused to a spiro-cyclohexanone or cyclohexadienone moiety researchgate.netmdpi.commdpi.com. While possessing the core pyrroloiminoquinone structure, discorhabdins are distinguished from this compound and tsitsikammamines by this characteristic spiro-arrangement mdpi.commdpi.com. Discorhabdins exhibit structural diversity, including variations in bromination, hydroxylation, and the presence of sulfur atoms nih.govresearchgate.netmdpi.com.
Makaluvamines
Makaluvamines are another group of pyrroloiminoquinone alkaloids primarily isolated from marine sponges, notably from the genus Zyzzya mdpi.com. Their structures are based on the pyrroloiminoquinone core, often with various substituents including N-methyl, bromine, and N-phenethyl groups mdpi.com. While sharing the fundamental pyrroloiminoquinone scaffold, makaluvamines typically feature a less complex ring system compared to the tetracyclic structure of this compound and tsitsikammamines or the spiro-fused system of discorhabdins mdpi.comontosight.ai.
Zyzzyanones
Zyzzyanones, such as zyzzyanone A-D, are tetracyclic bispyrroloquinone alkaloids isolated from the marine sponge Zyzzya fuliginosa nih.govwikidata.orgnih.gov. Similar to this compound and tsitsikammamines, they contain a bispyrroloquinone ring system, but zyzzyanones feature a fused tricyclic bispyrroloquinone core nih.gov. They also possess an additional amino ethyl side chain at the 3-position of the bispyrrole quinone ring nih.gov.
Ammosamides
The ammosamides, including ammosamide A and ammosamide B, are chlorinated pyrrolo[4,3,2-de]quinoline metabolites isolated from marine-derived Streptomyces species, specifically Streptomyces strain CNR-698. nih.govresearchgate.net Ammosamide D is another analogue isolated from Streptomyces variabilis. nih.govfrontiersin.org These compounds contain an unusual pyrroloquinoline moiety, believed to be derived from tryptophan. nih.gov
Structural elucidation of the ammosamides has been achieved through analysis of spectral data, including 1H and 13C NMR, and mass spectrometry. scielo.org.mxnih.gov X-ray crystallographic techniques have also been used to solve the structures of ammosamides A and B. researchgate.net Ammosamide A is notable for containing a thio-γ-lactam functionality, which was the first natural product reported to have this feature at the time of its discovery. nih.gov Ammosamide B differs from ammosamide A in the C-2 carbonyl chemical shift, consistent with the presence of a thiocarbonyl group in ammosamide A. nih.gov Ammosamide D is an oxidized analogue of the ammosamide family, featuring a 5,6-dioxo-5,6-dihydroquinoline ring system. nih.gov
Detailed research findings on ammosamides include their significant in vitro cytotoxicity against various cancer cell lines, such as HCT-116 colon carcinoma cells. nih.govfrontiersin.org Ammosamides A and B have shown IC50 values of 320 nM against HCT-116 cells, demonstrating pronounced selectivity across a range of cancer cell lines. nih.gov Ammosamide D exhibits more modest cytotoxicity, with IC50 values in the low micromolar range against cell lines like MIA PaCa-2 pancreatic cancer cells. nih.govfrontiersin.org
Studies have investigated the intracellular target of ammosamides. Fluorescently labeled ammosamide B has been used to demonstrate immediate and irreversible labeling of a specific protein in the cellular cytosol of cancer cells. nih.gov Myosin has been identified as a target of ammosamide B through co-immunoprecipitation studies. researchgate.net
Biosynthetic studies on pyrroloiminoquinone-containing natural products, including ammosamides, have revealed insights into their formation. These compounds are derived from tryptophan, with the first step involving the attachment of tryptophan to a scaffold peptide catalyzed by a PEptide Aminoacyl-tRNA Ligase (PEARL). acs.org Subsequent enzymatic steps involve oxidation of the indole (B1671886) ring to a hydroxyquinone. acs.org Research has also shown that the amine groups in ammosamides originate from different amino acids, such as glycine (B1666218) and leucine, through distinct enzymatic mechanisms. acs.org
Synthetic efforts have focused on developing efficient routes to the ammosamide core skeleton and its analogues to overcome the limitations of low natural abundance. researchgate.net Approaches include intermolecular Pd-catalyzed N-arylation and tandem Friedel-Crafts-based methods. researchgate.net
Here are some data points related to this compound and Ammosamides:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | Source Organism |
| This compound | C20H14N4O | 326.4 | 9973710 | Clavelina sp. (Ascidian) researchgate.netnih.gov |
| Ammosamide A | C12H10ClN5OS | 307.76 | 25172829 | Streptomyces sp. CNR-698 nih.govresearchgate.netnih.gov |
| Ammosamide B | C12H10ClN5O2 | 291.70 | 56437711 | Streptomyces sp. CNR-698 researchgate.netebi.ac.uk |
| Ammosamide D | C12H9ClN4O3 | 309.0224 (HRESIMS) | Streptomyces variabilis nih.govfrontiersin.org |
Isolation and Natural Occurrence of Wakayin
Primary Biological Sources: Ascidians (e.g., Clavelina species)
Wakayin was first isolated from marine ascidians, commonly known as sea squirts. The initial discovery was reported in 1991 by Ireland and Copp's group, who isolated it from a Clavelina species collected from the Wakaya Islands nih.gov. This isolation marked the first instance of a pyrroloiminoquinone alkaloid being found in ascidians, as these compounds were previously thought to be confined to marine sponges nih.gov.
The isolation process typically involves the extraction of the ascidian material using organic solvents such as methanol (B129727) and chloroform. The crude extract is then subjected to chromatographic techniques, including reverse phase flash chromatography and Sephadex LH-20 chromatography, to purify the active fractions and isolate this compound nih.govsci-hub.se.
More recently, in 2021, this compound and a new analogue, 16-hydroxy-17-oxindole this compound, were isolated from a Clavelina species collected in Thailand sci-hub.seresearchgate.netcancer.gov. This further solidified Clavelina as a primary source of this class of compounds.
Occurrence in Marine Sponges (e.g., Latrunculid sponges) and Phylogenetic Considerations
While initially found in ascidians, pyrroloiminoquinone alkaloids, the broader class to which this compound belongs, are commonly isolated from marine sponges, particularly those within the order Poecilosclerida researchgate.net. Genera such as Latrunculia, Batzella, Prianos, and Zyzzya are recognized as rich sources of these compounds, including discorhabdins, epinardins, batzellines, isobatzellines, makaluvamines, and veiutamine nih.gov.
The discovery of this compound in ascidians, which are phylogenetically distinct from sponges, raised questions about the true origin of these bispyrroloiminoquinone metabolites. This led to the hypothesis of a possible symbiont source nih.gov. Research into latrunculid sponges and their associated bacterial communities has revealed the presence of dominant bacterial symbionts, including novel Betaproteobacteria and Spirochaetae, which are phylogenetically distinct from other sponge-associated bacteria nih.govnih.gov. These findings suggest the potential involvement of these dominant symbionts in the biosynthesis of pyrroloiminoquinone alkaloids in sponges nih.govnih.govresearchgate.net. The occurrence of similar compounds in both ascidians and sponges, coupled with the identification of unique bacterial symbionts in sponges known to produce these alkaloids, supports the ongoing investigation into the role of microbial symbionts in the production of these marine natural products across different phyla nih.govresearchgate.netnih.govnih.govresearchgate.netmdpi.com.
The phylogenetic relationship between latrunculid Betaproteobacteria OTUs from different sponge species is closely related and follows that of their hosts, suggesting a potential coevolution nih.gov. While this compound itself has been primarily linked to ascidians, the broader context of pyrroloiminoquinone production in both sponges and ascidians highlights the complexity of marine natural product biosynthesis and the potential involvement of microbial symbionts nih.govresearchgate.netnih.govnih.govresearchgate.netmdpi.com.
Geographical Distribution of this compound-Producing Organisms
The geographical distribution of organisms producing this compound appears to be linked to the locations where the source ascidian Clavelina species have been collected. The initial isolation of this compound was from a Clavelina species found in the Wakaya Islands, Micronesia sci-hub.seresearchgate.net. A subsequent isolation of this compound and its analogue occurred from a Clavelina species collected in Thailand sci-hub.seresearchgate.netcancer.gov.
While pyrroloiminoquinone-producing sponges, such as those from the family Latrunculiidae, have a broader distribution in temperate and cold-water environments like New Zealand, South Africa, the Arctic, and Antarctic, as well as warm-water regions like the Indo-Pacific, this compound itself has, to date, been specifically reported from Clavelina species in Micronesia (Wakaya Islands) and Thailand researchgate.net.
The distribution of marine organisms is influenced by various factors including water temperature, salinity, ocean currents, illumination, and nutrients aquapublisher.com. Climate change is also predicted to impact the geographical distribution of marine species, with many expected to shift towards polar regions or deeper waters ocean-climate.orgglobalchange.gov. Understanding the specific environmental requirements of this compound-producing Clavelina species is crucial for mapping their complete geographical range and potential future shifts.
Table 1: Reported Sources and Locations of this compound Isolation
| Compound | Primary Source Organism | Location of Collection | Reference |
| This compound | Clavelina species | Wakaya Islands, Micronesia | nih.govsci-hub.seresearchgate.net |
| This compound, 16-hydroxy-17-oxindole this compound | Clavelina species | Thailand | sci-hub.seresearchgate.netcancer.gov |
Table 2: Examples of Pyrroloiminoquinone-Producing Sponge Genera
| Sponge Genus | Order | Common Occurrence Areas | Reference |
| Latrunculia | Poecilosclerida | Temperate and cold-water environments (New Zealand, South Africa, Arctic, Antarctic) | nih.govresearchgate.net |
| Batzella | Poecilosclerida | - | nih.gov |
| Prianos | Poecilosclerida | - | nih.gov |
| Zyzzya | Poecilosclerida | - | nih.gov |
Note: While these sponge genera produce pyrroloiminoquinones, this compound has not been reported from them.
Synthetic Methodologies for Wakayin and Its Analogues
Total Synthesis Approaches to the Wakayin Core Scaffold
While a complete total synthesis of this compound remains a challenging endeavor, researchers have developed approaches to construct the core bispyrroloiminoquinone ring system found in this compound and related alkaloids like the tsitsikammamines and zyzzyanones nih.govresearchgate.net. One strategy involves the construction of the bispyrroloquinone ring system starting from a 6-benzylamino indole-4,7-quinone derivative nih.govresearchgate.net. This method utilizes a single step to form a pyrrole (B145914) ring by treating the starting material with 1,3-dicarbonyl compounds such as ethyl acetoacetate (B1235776) or phenylbutane-1,3-dione in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) in a MeOH/CH2Cl2 solvent mixture nih.govresearchgate.net.
Another approach to the bispyrroloquinone ring system involves the reaction of an oxotryptamine derivative with an N-tosylindole-4,7-quinone, which proceeds through amination and oxidation followed by cyclization to form the core structure nih.gov.
Early attempts towards the synthesis of the bispyrroloquinone ring system present in this compound were reported by Barret et al. in 1999, constructing the system in a single step from oxotryptamine and N-tosylindole-4,7-quinone nih.gov.
Strategies for the Synthesis of Pyrazolic Analogues of this compound
Pyrazolic analogues of this compound and tsitsikammamines, where one of the pyrrole rings is replaced with a pyrazole (B372694) ring, have been synthesized to investigate the impact of this structural modification on biological activity nih.govacs.orgscilit.com. A novel synthetic strategy for these analogues involves a [3+2] cycloaddition reaction between a 3-ethylamine-indole-4,7-dione derivative and different substituted diazo compounds nih.govacs.org. The indole-4,7-dione (B1215410) derivative itself can be synthesized from 4,7-dimethoxyindole nih.gov. This cycloaddition approach has been utilized to generate a series of aza analogues of this compound and tsitsikammamines acs.orgscilit.comlookchem.com.
The retrosynthetic analysis for preparing these pyrazolic analogues is often based on a [3+2] cycloaddition between a protected dioxotryptamine derivative and diazo compounds, followed by cleavage of protecting groups to enable final cyclization acs.org.
Oxidative Free Radical Cyclization Methodologies for Pyrroloquinone Synthesis
Oxidative free radical cyclization reactions have proven to be valuable methodologies for the synthesis of pyrroloquinone ring systems, which are key structural units in this compound and other marine alkaloids nih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. A ceric(IV) ammonium nitrate (CAN)-mediated oxidative free radical cyclization of 1,3-dicarbonyl compounds with aminoquinones has been reported as a facile method for synthesizing various substituted pyrroloquinones nih.govresearchgate.netresearchgate.netresearchgate.net. This method has been applied to the synthesis of pyrroloquinones using 1,3-dicarbonyl compounds such as ethyl acetoacetate, acetylacetone, benzoyl acetone, and N,N-dimethyl acetoacetamide, reacting with aminoquinones like 2-(benzylamino)naphthalene-1,4-dione (B232211) and 6-(benzylamino)-1-tosyl-1H-indole-4,7-dione nih.govresearchgate.netresearchgate.net. The yields of the synthesized pyrroloquinones using this CAN-mediated method have been reported to range from 23% to 91% nih.govresearchgate.netresearchgate.net.
Manganese(III) acetate (B1210297) (Mn(OAc)3) mediated oxidative free radical cyclization has also been employed in the synthesis of pyrroloquinone derivatives, including in the total synthesis of zyzzyanones researchgate.net.
Development of Model Compounds for this compound Synthesis Studies
Given the complexity of this compound, the synthesis of model compounds has been crucial for developing and validating synthetic strategies for the core scaffold nih.govacs.orgresearchgate.net. Cava et al. reported an early attempt at synthesizing this compound analogues in 1998, which included a model reaction for the oxidative formation of the critical pyrrole ring D of this compound nih.govacs.org. This involved the reaction of N-methyltryptamine with 2-methoxynaphthoquinone followed by oxidation to afford a model compound nih.gov.
Another model study involved the oxidative formation of a new pyrrole ring in an indol-3-yl-indoloquinone system, providing a simple synthesis of a this compound model compound researchgate.netresearchgate.net. These model studies help in understanding the reactivity and optimizing conditions for constructing the complex ring system of this compound.
Comparative Analysis of Synthetic Routes and Yields
Comparing the efficiency and yields of different synthetic routes to this compound and its analogues is essential for evaluating their practicality and scalability. While a direct comparative analysis of total synthesis routes to this compound is limited by the lack of a reported complete synthesis, comparisons can be made for the synthesis of the core scaffold and specific analogues.
The CAN-mediated oxidative free radical cyclization for pyrroloquinone synthesis has demonstrated variable yields depending on the substrates, ranging from 23% to 91% nih.govresearchgate.netresearchgate.net.
For the synthesis of pyrazolic analogues, the [3+2] cycloaddition strategy has been successfully employed, with reported yields for intermediate products in multi-step sequences acs.orglookchem.com. For instance, a cycloaddition reaction involving N-tosylindole-4,7-dione and a diazo-aminopropane derivative yielded a mixture of two regioisomers in 70% combined yield lookchem.com. Subsequent steps, such as cyclization and oxidation, had varying yields for different intermediates and regioisomers lookchem.comvliz.be.
The synthesis of the bispyrroloquinone ring system from a 6-benzylamino indole-4,7-quinone derivative using CAN provided the desired products with yields of 58% and 67% depending on the 1,3-dicarbonyl compound used nih.gov.
Interactive Data Table: Representative Yields from Synthetic Approaches
| Synthetic Method | Starting Materials | Product Type | Reported Yield Range (%) | Reference |
| CAN-mediated oxidative free radical cyclization | 1,3-dicarbonyl compounds + aminoquinones | Pyrroloquinones | 23-91 | nih.govresearchgate.netresearchgate.net |
| [3+2] Cycloaddition | 3-ethylamine-indole-4,7-dione derivative + diazo compounds | Pyrazolic Analogues | Variable (multi-step) | nih.govacs.orglookchem.com |
| Pyrrole ring formation from 6-benzylamino indole-4,7-quinone | 6-benzylamino indole-4,7-quinone + 1,3-dicarbonyl compounds (CAN) | Bispyrroloquinone core | 58, 67 | nih.gov |
| Oxidative formation of pyrrole ring D (model study) | N-methyltryptamine + 2-methoxynaphthoquinone, followed by oxidation | Model Compound | 78 | nih.gov |
These examples highlight the diversity of synthetic strategies and the range of yields obtained in the pursuit of synthesizing this compound and its analogues. The choice of synthetic route often depends on the specific target structure (core scaffold, analogues) and the desired efficiency and scalability.
Biosynthetic Pathways of Wakayin
Proposed Biosynthetic Origin from Tryptophan
The biosynthesis of wakayin, like other pyrroloiminoquinone alkaloids, is proposed to originate from the amino acid tryptophan. scielo.org.zamdpi.commdpi.com Tryptophan is a common precursor for a diverse range of indole (B1671886) alkaloids found in marine organisms. fishersci.atresearchgate.net The structural features of this compound, particularly the presence of an indole moiety, strongly support its derivation from tryptophan. scielo.org.zamdpi.com
Enzymatic Steps and Intermediates in this compound Biosynthesis
While the precise enzymatic cascade leading to this compound is not fully elucidated, proposed pathways for related pyrroloiminoquinones provide insights into potential steps and intermediates. Biosynthesis is thought to commence with the decarboxylation of tryptophan. mdpi.com This initial step is likely followed by a series of oxidation reactions and condensation steps to form a core structure, sometimes referred to as a "proto"-makaluvamine. mdpi.com
Studies on the synthesis of this compound analogues and related pyrroloiminoquinones have explored key chemical transformations that may mirror biosynthetic steps. For instance, the oxidative formation of the pyrrole (B145914) ring is considered a critical step. nih.govgrafiati.comacs.org Synthetic approaches have demonstrated the feasibility of constructing the bispyrroloquinone ring system through reactions involving indole-4,7-quinone derivatives and tryptamine-like structures. nih.gov
Possible intermediates in the pathway could include oxidized tryptophan derivatives and cyclic structures formed through intramolecular cyclization events. The complexity of the fused ring system in this compound suggests a series of carefully controlled enzymatic reactions are involved in its formation.
Comparative Biosynthesis with Related Pyrroloiminoquinone Alkaloids
This compound shares a common pyrroloiminoquinone scaffold with other marine alkaloids such as discorhabdins, makaluvamines, and isobatzellines. scielo.org.zamdpi.comresearchgate.net These compounds are predominantly found in marine sponges, particularly from the families Latrunculiidae and Acarnidae. scielo.org.zaresearchgate.net The proposed biosynthetic pathways for many of these related alkaloids also involve tryptophan as a starting material. scielo.org.zamdpi.com
Comparative biosynthetic studies suggest that while the initial steps from tryptophan may be similar, divergent enzymatic machinery likely leads to the distinct structural variations observed within the pyrroloiminoquinone family. For example, the incorporation of additional units, such as tyramine (B21549) in some makaluvamines, highlights points of divergence in these pathways. mdpi.com The presence of this compound in an ascidian, while most related compounds are found in sponges, is notable and could imply variations in the biosynthetic machinery or the involvement of symbiotic microorganisms. nih.govscielo.org.za
Role of Microbial Endosymbionts in this compound Production
The isolation of this compound from an ascidian, Clavelina sp., which is phylogenetically distinct from the sponges that typically produce pyrroloiminoquinone alkaloids, has led to the suggestion that microbial endosymbionts may play a role in its biosynthesis. nih.govscielo.org.za Many marine invertebrates, including ascidians and sponges, harbor diverse microbial communities, and these symbionts are often responsible for the production of bioactive secondary metabolites found in their hosts. mdpi.comasm.org
While direct experimental evidence specifically linking microbial endosymbionts to this compound production is limited, the occurrence of similar complex alkaloids in unrelated marine organisms is often indicative of a symbiont source. nih.govscielo.org.za Studies on other marine natural products have demonstrated that bacterial endosymbionts possess the necessary genetic machinery for complex biosynthetic pathways. The potential involvement of microbial symbionts in this compound biosynthesis warrants further investigation to fully understand its origin.
Mechanistic Studies of Wakayin S Biological Activities
Interaction with DNA Topoisomerase Enzymes
Wakayin has been identified as an inhibitor of DNA topoisomerase I, an essential enzyme that manages DNA supercoiling during replication and transcription. Its mechanism involves the stabilization of a transient intermediate in the enzyme's catalytic cycle, leading to DNA damage.
Topoisomerase I Inhibition Mechanisms
Research demonstrates that this compound inhibits the catalytic relaxation of supercoiled DNA by topoisomerase I. nih.gov The mechanism involves the stabilization of the topoisomerase I-DNA cleavage complex, a temporary state where the enzyme has cut one strand of the DNA. nih.gov this compound was found to enhance the formation of this complex at the same DNA sequences as camptothecin, a well-known topoisomerase I inhibitor. nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks that can trigger cell death. mdpi.comyoutube.com
However, the nature of the cleavage complex stabilized by this compound differs from that of camptothecin. Studies have shown that this compound-stabilized complexes are significantly less stable in the presence of 0.5 M NaCl. nih.gov Furthermore, unlike camptothecin, this compound provides poor, if any, stabilization of the cleavage complexes at a temperature of 0°C. nih.gov This suggests a different mode of interaction with the enzyme-DNA complex. Supporting the role of this chemical scaffold in enzyme inhibition, a synthetic aza-analogue of this compound has also been shown to partially inhibit human topoisomerase I. nih.gov
Topoisomerase II Inhibition Mechanisms
While the pyrroloiminoquinone class of alkaloids, to which this compound belongs, includes known topoisomerase II inhibitors like the makaluvamines, the direct activity of this compound on topoisomerase II is not as clearly defined. nih.govmdpi.com The makaluvamines have been shown to induce dose-dependent DNA cleavage via interaction with topoisomerase II and act as catalytic inhibitors. nih.govnih.gov
For this compound specifically, a notable difference between the high concentration required to inhibit the purified topoisomerase II enzyme and the much lower concentration that produces cytotoxic effects in cancer cells has been observed. mdpi.com This discrepancy suggests that direct topoisomerase II inhibition may not be the primary mechanism of this compound's cytotoxicity, and other biological activities likely contribute significantly to its effects. mdpi.com
DNA Intercalation Properties
This compound is characterized as a strong DNA-binding agent that functions through intercalation. nih.gov DNA intercalators are typically planar molecules that insert themselves between the base pairs of the DNA double helix. youtube.com This mode of binding can distort the structure of the DNA, which can interfere with the function of DNA-processing enzymes and contribute to its biological activity. youtube.com The ability of this compound to bind strongly to DNA is a key feature of its mechanism of action and is linked to its ability to stabilize the topoisomerase I-DNA complex. nih.gov
Indoleamine 2,3-Dioxygenase (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Inhibitory Evaluation
Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in tumor immune evasion by catabolizing the amino acid tryptophan. mdpi.comnih.gov The inhibition of these enzymes is a significant target in cancer immunotherapy.
Derivatives of this compound have been evaluated for their ability to inhibit IDO1 and TDO in a cellular assay using HEK 293-EBNA cell lines that express human IDO1 (hIDO1) or human TDO (hTDO). nih.gov In a study testing twenty different derivatives of this compound and the related tsitsikammamines, six compounds showed notable inhibitory activity against IDO1 at a concentration of 12.5 μM, with inhibition ranging from 23% to 63%. nih.gov Two of these compounds retained good activity when the concentration was lowered to 3.12 μM. nih.gov
Table 1: IDO1 Inhibitory Activity of this compound/Tsitsikammamine Derivatives
| Compound Category | Number of Compounds Tested | Concentration | % Inhibition Range on hIDO1 | Active Compounds |
|---|---|---|---|---|
| This compound/Tsitsikammamine Derivatives | 20 | 12.5 µM | 23% to 63% | 6 |
| This compound/Tsitsikammamine Derivatives | 20 | 3.12 µM | Not specified | 2 |
These findings indicate that the this compound scaffold is a promising starting point for the development of inhibitors targeting the IDO1 and TDO pathways, which are critical for overcoming tumor-induced immune suppression. nih.gov
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Structure Activity Relationship Sar Investigations of Wakayin and Its Analogues
Impact of Core Ring System Modifications on Biological Mechanisms
The core pyrrolo[4,3,2-de]quinoline ring system is fundamental to the biological activities observed in Wakayin and related pyrroloiminoquinone alkaloids. While this tricyclic core is largely conserved, variations exist within the broader class, including fused or spirocyclic systems found in compounds like discorhabdins and tsitsikammamines. rsc.orgacs.orgchemrxiv.org These structural differences can impact the mechanisms by which these alkaloids exert their effects.
Research suggests that the electrophilic nature of the pyrroloiminoquinone core plays a significant role in their biological activity. For instance, studies on discorhabdin B, a related pyrroloiminoquinone, indicate that it acts as an electrophile towards biomimetic thiol nucleophiles. rsc.org This electrophilic reactivity, particularly at the Δ¹ carbon center, in concert with a nucleophilic N-18 amine (in the case of discorhabdins), is proposed to be essential for potent cytotoxicity. rsc.org
Modifications to the core structure, such as the introduction of aza functionalities, have also been explored. Aza-analogues of this compound and tsitsikammamines have been synthesized and evaluated for their inhibitory effect on topoisomerase enzymes. researchgate.netscilit.comnih.gov Some of these aza-analogues demonstrated inhibition of human topoisomerase I, suggesting that the core scaffold can accommodate certain heteroatom substitutions while retaining or modifying interactions with biological targets like topoisomerases. researchgate.netnih.gov
The complexity of the core can vary, from the relatively simple tricyclic makaluvamines to the polycyclic discorhabdins and aleutianamine. rsc.orgacs.orgchemrxiv.org Generally, the more complex discorhabdins appear to be more potent cytotoxins compared to the simpler tricyclic pyrroloiminoquinones. acs.org This suggests that additional fused ring systems can enhance activity, likely by influencing factors such as molecular shape, lipophilicity, or specific interactions with biological macromolecules.
Influence of Substituents on Activity Profiles
Substituents appended to the pyrroloiminoquinone core significantly influence the activity profiles of this compound and its analogues, affecting both potency and selectivity. Key positions for substitution that have been investigated include the nitrogen atoms (N-5 and N-9) and various carbons on the ring system.
Methylation patterns, particularly on the pyrrole (B145914) and imine nitrogens, have been shown to impact SAR. Pyrrole N-methylation tends to correlate with reduced activity, while imine N-methylation appears to bolster activity and can attenuate toxicity against mammalian cell lines in some analogues. acs.orgnih.gov For example, imine N-methylated makaluvamines like makaluvamine J, P, and L have demonstrated potent antiprotozoal activity. acs.orgnih.gov
The presence and nature of side chains also play a critical role. A lipophilic side chain at the N-9 position has been highlighted as significant for growth inhibitory activity, particularly against pancreatic cancer cells (PANC-1). researchgate.netresearchgate.net Compounds with tyramine-derived side chains can show increased potency compared to simpler structures. acs.orgnih.gov
Acetylation of hydroxyl groups on substituents can also enhance activity. For instance, 15-O-acetyl makaluvamine J showed a significant increase in potency against ovarian cancer cells (OVCAR-5) compared to makaluvamine J, suggesting that acetylation can improve cellular uptake or target affinity. nih.gov
The following table illustrates the impact of some substituent variations on the activity against PANC-1 cell line for selected makaluvamine analogues:
| Compound | R1 (A-ring) | R2 (C-ring N) | R3 (C-ring) | R4 (B-ring) | R5 (B-ring) | PANC-1 IC₅₀ (µM) | Relative Potency Impact (vs. Makaluvamine A) |
| Makaluvamine A | CH₃ | +CH₃ | H | H | H | 0.45 | - |
| Makaluvamine J | H | +CH₃ | 4-ethyl phenol (B47542) | H | H | 0.054 | > (More Potent) |
| 15-O-acetyl Makaluvamine J | H | +CH₃ | 4-ethyl phenol acetate (B1210297) | H | H | 0.081 | > (More Potent, specifically vs. Makaluvamine J on OVCAR-5) nih.gov |
| Makaluvamine G | CH₃ | +CH₃ | 4-ethyl phenol | H | H | 6.2 | < (Less Potent) |
| Isobatzelline C | H | H | H | H | Cl | Relatively inactive nih.gov | < (Less Potent) |
| 9-N-acetyl Makaluvamine B | CH₃ | +CH₃ | H | C(=O)CH₃ | H | 91 | < (Less Potent) |
| Tryptamine analog 24 | - | - | Tryptamine motif | - | - | 0.029 | > (More Potent, selective) researchgate.net |
This table illustrates that even subtle changes in substituents can lead to significant variations in potency against a specific cancer cell line. The presence of a charged nitrogen at R2 and a substituted phenyl group at R3 appears beneficial for PANC-1 activity. nih.gov
Stereochemical Considerations and Their Effect on Molecular Interactions
Stereochemistry can play a critical role in the biological activity of chiral molecules by influencing their binding affinity and interactions with specific biological targets, such as enzymes or DNA. While this compound itself has been reported as optically inactive in at least one isolation study, suggesting it might be racemic sci-hub.se, other pyrroloiminoquinone alkaloids, particularly the more complex ones like discorhabdins, possess defined stereocenters.
Investigations into the electrophilic reactivity of discorhabdin B, which has multiple stereocenters, revealed stereospecific nucleophile trapping by both enantiomers. rsc.org This finding implies that the stereochemistry of the molecule dictates how it interacts with nucleophiles, which could be relevant to its mechanism of action, such as covalent modification of targets. rsc.org
Although specific detailed studies on the impact of stereochemistry on this compound's direct molecular interactions are limited in the provided search results, the stereospecificity observed in related pyrroloiminoquinones like discorhabdin B highlights the potential importance of this factor in the broader class. Further research into the absolute and relative stereochemistry of chiral this compound analogues and their interactions with biological macromolecules would be valuable for a complete understanding of their SAR.
Development of Structure-Activity Models for Pyrroloiminoquinone Alkaloids
Efforts have been made to develop SAR models for pyrroloiminoquinone alkaloids to correlate structural features with observed biological activities and guide the design of more effective analogues. These models are based on analyzing the activity data of a series of natural products and synthetic analogues with defined structural variations.
For the discorhabdins, an SAR model has been proposed suggesting that potent cytotoxicity requires a synergistic combination of an electrophilic Δ¹ carbon center and a nucleophilic N-18 amine. rsc.org Compounds lacking this specific combination of features, such as discorhabdins D and Q, were found to be less potent and did not exhibit the same reactivity towards nucleophiles. rsc.org
Analysis of the activity of makaluvamine analogues against the PANC-1 cell line has also provided insights for SAR model development. researchgate.netnih.gov This research indicates that specific substituents at positions like N-5 and N-9, as well as the nature of the side chain, are key determinants of potency. researchgate.netresearchgate.netnih.gov The presence of a lipophilic side chain at N-9 and a charged nitrogen at the C-ring (N-5) appear to be favorable structural motifs for activity against this cell line. researchgate.netnih.gov
The development of divergent synthetic strategies has been instrumental in creating libraries of pyrroloiminoquinone analogues with systematic structural modifications, enabling more comprehensive SAR studies. rsc.orgacs.orgchemrxiv.orgnih.gov These libraries allow researchers to explore the impact of variations at different positions and on different biological targets, including antiprotozoal activity and enzyme inhibition (e.g., IDO1 and TDO). acs.orgresearchgate.netnih.gov
While comprehensive quantitative structure-activity relationship (QSAR) models for the entire class are still evolving due to the structural diversity and varied biological targets, the ongoing SAR investigations are identifying key structural determinants of activity and providing a foundation for rational drug design within the pyrroloiminoquinone alkaloid family.
Advanced Analytical Characterization Techniques for Wakayin
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
The foundational structure of Wakayin was elucidated using a combination of high-resolution mass spectrometry and a suite of NMR techniques. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within the molecule.
For this compound and its analogues, techniques such as ¹H NMR and ¹³C NMR provide the initial chemical shift data. More advanced 2D NMR techniques, including Double Quantum Filtered Correlation Spectroscopy (DQCOSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in the complete structural assignment of this compound. nih.gov These methods allow for the definitive placement of protons and carbons and establish the connectivity across the fused ring system.
Below is a table summarizing typical NMR data for a this compound analogue, illustrating the chemical shifts observed for the core structure.
| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| CH3 | 2.43 (s, 3H) | 21.76 |
| N-CH3 | 2.98 (s, 3H) | - |
| CH2 | 3.11 (t, 2H, J = 7.2 Hz) | 24.28 |
| CH2 | 3.92 (t, 2H, J = 7.2 Hz) | 41.01 |
| CH | 5.38 (s, 1H) | 55.67 |
| Ar-H | 6.66 (d, 1H, J = 3.3 Hz) | 103.82 |
| Ar-H | 7.08 (d, 1H, J = 2.2 Hz) | 107.56 |
| Ar-H | 7.22 (m, 2H) | 111.18 |
| Ar-H | 7.39 (d, 2H, J = 8.1 Hz) | 112.57 |
| NH | 7.64 (br. s, 1H) | 118.98 |
| Ar-H | 7.75 (d, 1H, J = 3.3 Hz) | 119.72 |
| Ar-H | 8.13 (d, 2H, J= 8.1 Hz) | 122.27 |
| C=O | - | 175.08 |
| C=O | - | 183.67 |
| Note: This data is for a pyrazolic analogue of this compound and is illustrative of the types of NMR signals observed for this class of compounds. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Profiling
LC-MS is a powerful tool for the analysis of complex mixtures containing this compound and its related compounds from natural extracts. mdpi.com This technique allows for the separation of individual components, which are then detected and identified based on their mass-to-charge ratio.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the precise molecular formula of this compound and its derivatives. cancer.gov Tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the parent ion. The resulting fragmentation patterns are characteristic of the compound's structure and can be used to identify known analogues or to elucidate the structure of new, related compounds. nih.gov The basic imine nitrogen in the pyrroloiminoquinone core of this compound is readily protonated, making it suitable for analysis by ESI. core.ac.uk
LC-MS/MS-based molecular networking has emerged as a key strategy for the discovery of new this compound analogues. mdpi.comencyclopedia.pub This computational approach organizes MS/MS data based on spectral similarity, clustering structurally related molecules into networks. This method has successfully identified numerous new pyrroloiminoquinones in marine sponge extracts and can be applied to ascidian extracts to find novel this compound-related compounds. mdpi.comnih.gov For instance, molecular networking has revealed distinct, species-specific chemical profiles of pyrroloiminoquinones. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectrophotometry Applications
UV-Vis spectrophotometry is a fundamental technique used in the initial characterization of this compound. nih.gov The UV spectrum provides information about the electronic transitions within the molecule and is indicative of the conjugated pyrroloiminoquinone chromophore. For example, a UV absorbance at 266 nm has been noted for a related conjugated system. collectionscanada.gc.ca This technique is often used during the isolation process to track the compound of interest through different chromatographic fractions.
Advanced Sample Preparation and Derivatization Techniques for Analysis
The isolation of this compound from its natural source, the ascidian Clavelina sp., involves a multi-step extraction and purification process. nih.govcancer.gov A common procedure includes extraction with a mixture of methanol (B129727) and chloroform, followed by separation using solid-phase extraction cartridges and further purification by chromatography. nih.gov For analytical purposes, especially for LC-MS analysis, crude extracts are often partitioned and fractionated to concentrate the compounds of interest. nih.gov
Derivatization, such as acetylation, can be employed to aid in structural elucidation and to explore structure-activity relationships. For example, acetylation of related makaluvamine analogues has been performed using acetic anhydride (B1165640) in pyridine, and the resulting derivatives were analyzed by NMR and MS to confirm the structural changes. nih.govmdpi.com
Spectroscopic Methods for Determining Absolute Configuration
Determining the absolute configuration of chiral centers is a critical aspect of natural product characterization. For complex molecules like this compound and its analogues, this is often a challenging task. A powerful method for this purpose is the comparison of experimental electronic circular dichroism (ECD) spectra with those calculated using quantum mechanical methods, such as density functional theory (DFT). cancer.gov This approach has been successfully used to determine the absolute configurations of new pyrroloiminoquinone alkaloids. cancer.gov Another chemical method, the modified Mosher's method, which involves esterification with a chiral reagent, can also be employed for determining the absolute configuration of related natural products. researchgate.net
Theoretical and Computational Chemistry Approaches to Wakayin
Molecular Docking Studies of Wakayin-Enzyme Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies have primarily focused on its known targets, such as topoisomerase II, and other enzymes implicated in disease, like Indoleamine 2,3-dioxygenase (IDO1).
One computational screening study identified this compound as a potential inhibitor of Topoisomerase II. The docking analysis predicted a strong interaction between this compound and the enzyme's binding site, with a calculated binding affinity of -7.9 kcal/mol. researchgate.net This negative value indicates a favorable binding interaction, suggesting that this compound can fit effectively into the active site of Topoisomerase II, which is consistent with its experimentally observed role in DNA damage. researchgate.net
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| This compound | Topoisomerase II | -7.9 | Not Specified | researchgate.net |
| This compound Analogue | Indoleamine 2,3-dioxygenase (IDO1) | Not Specified | SER167 (via Hydrogen Bond) | nih.gov |
Quantum Chemical Calculations for Structural Properties and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods can predict molecular geometry, orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential, and chemical reactivity.
Currently, there are no specific studies in the public domain that report the results of quantum chemical calculations performed directly on this compound. However, such calculations have been applied to the broader class of pyrroloiminoquinone alkaloids to which this compound belongs. mdpi.comnih.gov For related compounds, DFT has been used to calculate NMR shifts to help confirm complex structures and to determine absolute stereochemistries by comparing calculated and experimental electronic circular dichroism (ECD) spectra. nih.gov While not specific to this compound, these applications demonstrate the potential of quantum chemical methods to provide deep insights into its fundamental chemical properties and reactivity, which are crucial for understanding its biological mechanism of action.
Molecular Dynamics Simulations for Ligand-Target Binding Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations can provide detailed information about the stability of a ligand-protein complex, conformational changes, and the dynamics of their interactions.
A computational assessment of various alkaloids listed this compound as having undergone MD simulation after docking with Topoisomerase II. researchgate.netaast.edu However, the detailed results of these simulations, such as Root Mean Square Deviation (RMSD) to assess complex stability, Root Mean Square Fluctuation (RMSF) to analyze protein flexibility, or specific dynamic interactions, were not provided in the available literature. Detailed MD simulation studies are necessary to fully understand the stability of the this compound-enzyme complex and the dynamic behavior that governs its inhibitory activity.
In Silico Prediction of Biological Pathways and Interactions
In silico methods can be used to predict the biological pathways a compound might influence by screening its structure against databases of known biological targets. This approach can help identify new potential mechanisms of action or off-target effects.
There is no available research that applies broad, predictive in silico pathway analysis to this compound. Current knowledge of its biological targets, such as Topoisomerase II, is derived from direct experimental testing or targeted docking studies rather than large-scale predictive screening. researchgate.net Therefore, the wider network of biological pathways and protein interactions that this compound may affect remains an area for future computational investigation.
Research Gaps and Future Perspectives in Wakayin Studies
Unelucidated Aspects of Wakayin's Biosynthesis
The precise biosynthetic pathway of this compound remains largely uncharacterized. While a putative pathway for related pyrroloiminoquinones suggests an initial decarboxylation of tryptophan followed by oxidation and condensation steps, the specific sequence and enzymes involved in forming this compound's complex tetracyclic structure are unclear. mdpi.com Understanding the biosynthesis could facilitate the sustainable production of this compound and its analogues through synthetic biology or fermentation. Research is needed to identify the genes and enzymes responsible for each step of the pathway, potentially through genomic and transcriptomic studies of the producing organism, Clavelina sp.
Comprehensive Understanding of Multi-Target Mechanisms of Action
This compound has been shown to inhibit topoisomerase I and II and exhibit cytotoxic activity. nih.govnih.govresearchgate.net However, a comprehensive understanding of its multi-target mechanisms of action is still lacking. While it is believed to intercalate into DNA, the specific interactions with topoisomerases and other potential cellular targets require further detailed investigation. researchgate.net Research into its interactions with a broader range of biological molecules and pathways could reveal additional therapeutic potential and provide insights into its selective toxicity. Techniques such as target profiling and network pharmacology could be employed to map the full spectrum of this compound's cellular effects. plos.org
Development of Novel Synthetic Routes for Complex Analogues
The complex and highly hindered fused ring structure of this compound has made its total synthesis challenging. nih.gov While attempts and syntheses of various analogues have been reported, the development of novel, efficient, and scalable synthetic routes for this compound and its complex analogues is crucial for comprehensive biological evaluation and potential drug development. nih.govnih.govvliz.beresearchgate.net Future research should explore innovative synthetic strategies to overcome the structural complexities and enable the creation of diverse analogue libraries for structure-activity relationship studies.
Exploration of this compound's Role in Ecological Interactions
This compound is isolated from a marine ascidian, suggesting a potential role in the ecological interactions of its producing organism. acs.orggrafiati.com However, its specific ecological function, such as defense against predators or microbes, or its involvement in symbiotic relationships, is not well understood. researchgate.netcore.ac.ukdntb.gov.ua Investigating the ecological context of this compound production could provide insights into its biological significance and potentially reveal new bioactivities relevant to ecological processes. Studies could involve analyzing the interactions between Clavelina sp. and other marine organisms in its environment. functionalecologists.comsciencedaily.com
Integration of Omics Technologies for Systems-Level Understanding
To gain a holistic and integrative understanding of this compound's effects on biological systems, the integration of various omics technologies is essential. nih.govmdpi.comresearchgate.netbioscipublisher.comfrontiersin.org While traditional approaches provide valuable information, a systems-level perspective requires the analysis of genomics, transcriptomics, proteomics, and metabolomics data in concert. nih.govmdpi.combioscipublisher.com Applying these technologies to study the effects of this compound on target cells or organisms could reveal complex network perturbations and identify key biomarkers or pathways influenced by the compound. mdpi.combioscipublisher.com This integrated approach, potentially combined with bioinformatics and artificial intelligence, can provide a more complete picture of this compound's biological impact and guide future research and development efforts. mdpi.combioscipublisher.com
Q & A
Basic: What experimental methodologies are recommended for initial characterization of Wakayin’s structural and chemical properties?
Answer:
Begin with spectroscopic techniques (e.g., NMR for structural elucidation, HPLC-MS for purity assessment) and crystallography for 3D conformation analysis. Ensure protocols include solvent systems, temperature controls, and reference standards. Cross-validate results with independent assays (e.g., FTIR for functional groups) to address variability risks .
Advanced: How can researchers address discrepancies in reported bioactivity data for this compound across different cell lines or model organisms?
Answer:
Adopt a systematic comparison framework:
- Variable Isolation: Control for cell culture conditions (e.g., oxygen levels, growth media) and this compound’s solubility/stability in different solvents .
- Orthogonal Assays: Combine in vitro enzymatic inhibition studies with in vivo phenotypic tracking to validate target engagement .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to assess inter-study variability and identify confounding factors .
Basic: What are the critical parameters for ensuring reproducibility in this compound synthesis protocols?
Answer:
Document reaction conditions exhaustively:
- Catalyst purity, solvent degassing methods, and inert atmosphere requirements.
- Post-synthesis purification steps (e.g., column chromatography gradients, crystallization solvents).
- Provide raw spectral data and chromatograms in supplementary materials for peer validation .
Advanced: How should researchers design studies to resolve contradictory hypotheses about this compound’s mechanism of action in cancer vs. microbial targets?
Answer:
- Dose-Response Profiling: Establish EC₅₀ values across relevant biological systems (e.g., tumor vs. bacterial cell lines) to identify selectivity thresholds .
- Omics Integration: Pair transcriptomic data (RNA-seq) with proteomic analysis to map pathway interactions and off-target effects .
- Competitive Binding Assays: Use labeled this compound analogs to quantify target occupancy and rule out nonspecific binding .
Basic: What quality control measures are essential for validating this compound’s stability in long-term storage?
Answer:
- Conduct accelerated stability studies under varying temperatures and humidity levels.
- Monitor degradation products via LC-MS every 3–6 months.
- Use inert storage matrices (e.g., argon-purged vials) and validate batch-to-batch consistency .
Advanced: How can computational modeling enhance the interpretation of this compound’s structure-activity relationships (SAR)?
Answer:
- Docking Simulations: Employ molecular dynamics (e.g., AutoDock Vina) to predict binding affinities with putative targets, validated by mutagenesis studies .
- QSAR Analysis: Corrogate electronic (HOMO-LUMO) and steric descriptors (LogP, polar surface area) with bioactivity data to identify pharmacophores .
- Machine Learning: Train models on published datasets to predict novel derivatives with optimized properties .
Basic: What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical assays?
Answer:
- Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves.
- Report 95% confidence intervals for IC₅₀/EC₅₀ values.
- Apply Tukey’s HSD test for post hoc comparisons between treatment groups .
Advanced: How can researchers reconcile conflicting data on this compound’s cytotoxicity in normal vs. diseased tissues?
Answer:
- Tissue-Specific Profiling: Compare this compound’s metabolic fate (e.g., CYP450 isoforms) in primary cells from healthy vs. pathological samples .
- Microenvironment Mimicry: Use 3D organoid models to replicate in vivo conditions (e.g., hypoxia, stromal interactions) .
- Mechanistic Toxicology: Track ROS generation and DNA damage markers (γH2AX) to differentiate on-target vs. off-target toxicity .
Basic: What guidelines should be followed for ethical reporting of this compound’s preclinical efficacy data?
Answer:
- Adhere to ARRIVE 2.0 standards for animal studies, including randomization and blinding protocols.
- Disclose all negative or inconclusive results to avoid publication bias.
- Share raw datasets via repositories like Zenodo or Figshare for transparency .
Advanced: What strategies can mitigate batch-to-batch variability in this compound production for multi-institutional studies?
Answer:
- Centralized Synthesis: Use a single facility with standardized SOPs for all batches.
- QC Harmonization: Align analytical methods (e.g., USP/Ph. Eur. guidelines) across collaborators.
- Stability-Indicating Assays: Implement real-time stability monitoring with shared dashboards for data tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
